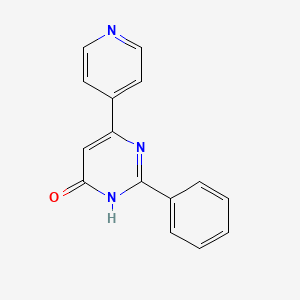

2-Phenyl-6-(4-pyridyl)pyrimidin-4-one

Description

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

2-phenyl-4-pyridin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H11N3O/c19-14-10-13(11-6-8-16-9-7-11)17-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |

InChI Key |

UIJHSJQYJWTJQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidin-4-one compounds, including 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one, exhibit significant anticancer properties. For instance, a related compound was evaluated against the National Cancer Institute’s 60 human cancer cell line panel and showed selective activity against breast and renal cancer cell lines . The structure-activity relationship (SAR) studies indicated that modifications on the phenyl and pyridyl rings could enhance potency and selectivity.

Vascular Endothelial Growth Factor Receptor Inhibition

Research has identified pyrimidine derivatives as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds similar to this compound were synthesized and shown to inhibit VEGFR-2 effectively, with some compounds demonstrating up to 100-fold greater potency than standard inhibitors . This positions such compounds as promising candidates for antiangiogenic therapies.

Antitrypanosomal Activity

The search for effective treatments against Trypanosoma brucei, the causative agent of sleeping sickness, has led to the synthesis of novel pyrimidine derivatives. A compound closely related to this compound demonstrated potent antitrypanosomal activity with an IC50 value of 0.38 μM, indicating its potential for further development as an antikinetoplastid agent . The low toxicity profile observed in vitro suggests a favorable therapeutic index for this compound.

Electrochemical Applications

The electrochemical properties of pyrimidine derivatives have been explored for their application in organic electronics and sensors. For example, electro-oxidative reactions involving pyrido[1,2-a]pyrimidin-4-one derivatives have been reported, which may lead to novel materials for electronic devices . The ability to functionalize these compounds further enhances their utility in developing advanced materials.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods including CuI-catalyzed reactions that allow for the introduction of multiple substituents on the pyrimidine scaffold. Such synthetic strategies facilitate the exploration of a wide range of derivatives with tailored biological activities . The modular nature of these synthetic approaches is critical for optimizing the pharmacological profiles of these compounds.

Summary of Biological Activities

| Activity | Compound | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anticancer | Similar Derivative | Varies by modification | Selective against breast and renal cancer |

| VEGFR Inhibition | Related Compound | Up to 0.01 | Potent compared to standard inhibitors |

| Antitrypanosomal | 2-Phenyl Derivative | 0.38 | Low toxicity profile observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

Key Substituents and Activity

The 4-pyridyl group in 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one is critical for its activity. Evidence from CoMFA and CoMSIA studies on isoniazid (INH) derivatives highlights that:

- The 4-pyridyl ring optimizes steric fit within enzyme binding pockets (e.g., InhA in M. tuberculosis), avoiding clashes with residues like Trp222 .

- Replacing the pyridyl nitrogen (N4) with a carbon atom (e.g., in phenyl-substituted analogs like Compound 5 ) reduces activity due to loss of hydrogen-bonding capacity and unfavorable electrostatic interactions .

Table 1: Substituent Effects on Activity

| Compound | Substituents | Steric Profile | Electronic Profile | Activity Relative to INH | Reference |

|---|---|---|---|---|---|

| This compound | Phenyl, 4-pyridyl | Moderate bulk, avoids clashes | Electron-withdrawing (pyridyl N) | High (predicted) | [2, 3] |

| INH derivative | 4-pyridyl | Optimal size | Strong H-bond donor (N4) | High (reference standard) | [2, 3] |

| Compound 5 | Phenyl (C4) | Similar to INH | No N4, reduced polarity | 50% lower | [3] |

| Piperidine-substituted (e.g., 34 ) | Piperidine | Bulky, clashes with Trp222 | Altered charge distribution | Lowest in series | [2] |

Steric Limitations

- Bicyclic substituents (e.g., in Compounds 9, 18, 23 ): While their planar structure aligns with steric green contours (favorable regions), excessive size disrupts hydrogen bonds with Thr196, reducing activity .

- Five-membered rings (e.g., thiazole, isoxazole): Smaller plane size fails to enhance activity compared to 4-pyridyl, despite favorable steric placement .

Table 2: Activity Comparison with Fused Heterocycles

| Compound Type | Structure | Target Enzyme | Key Feature | Activity |

|---|---|---|---|---|

| This compound | Pyrimidinone core | CK2 (predicted) | Balanced steric/electronic | Moderate (estimated) |

| 4H-Pyrrolo[3,2-d]pyrimidin-4-one | Fused pyrrole-pyr. | MPO | Enhanced planar structure | High (patented) |

| Quinazolin-4-one derivatives | Fused benzene-pyr. | CK2 | Trifluoromethyl boosts activity | Variable (IC50 1–10 µM) |

Structural and Conformational Analysis

- Dihedral Angles : In analogs like 4-Methyl-6-phenylpyrimidin-2-amine , dihedral angles between aromatic rings (29.41°–46.32°) influence molecular recognition and supramolecular interactions . For this compound, similar torsional flexibility may optimize binding pocket interactions.

- Hydrogen Bonding : The pyridyl nitrogen (N4) is critical for forming hydrogen bonds, as seen in INH-NAD adducts. Its absence in phenyl-substituted analogs (Compound 5 ) diminishes activity .

Q & A

Q. What are the recommended synthetic routes for 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one, and how can reaction intermediates be optimized?

A multicomponent reaction (MCR) approach is effective for synthesizing pyrimidinone derivatives. For example, pyrimidinone scaffolds can be constructed using aldehydes, cyanoguanidine, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol with ethyl cyanoacetate and anhydrous K₂CO₃. Reaction progress is monitored via TLC, with intermediates heated at 150°C to form fused pyrimidinones . Optimize intermediates by adjusting substituents (e.g., phenyl vs. pyridyl groups) and reaction times to enhance yield and purity.

Q. How can structural features of this compound be validated experimentally?

Use a combination of NMR (¹H and ¹³C), HRMS, and X-ray crystallography. For instance, ¹H NMR can confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and pyrimidinone carbonyl groups (δ ~160 ppm in ¹³C NMR). HRMS ensures molecular weight alignment with theoretical values (e.g., m/z 316.108 for C₁₉H₁₄N₃O). DFT calculations can further validate electronic interactions, such as the stabilization energy of the 4-pyridyl group compared to 3-pyridyl analogs .

Q. What characterization techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for purity assessment. Thermal stability is evaluated via differential scanning calorimetry (DSC), with decomposition temperatures >250°C indicative of robustness. Monitor hygroscopicity via dynamic vapor sorption (DVS) to ensure stability under varying humidity .

Advanced Research Questions

Q. How does the 4-pyridyl substituent influence the compound’s bioactivity compared to other pyridyl isomers?

The 4-pyridyl group enhances binding stability in enzyme-inhibitor complexes. DFT studies show that 4-pyridyl derivatives exhibit 22 kJ/mol higher interaction energy than phenyl analogs due to favorable π-π stacking and hydrogen bonding with active-site residues (e.g., Arg-196, Asp-219). In contrast, 3-pyridyl isomers show reduced activity despite similar computational stabilization, suggesting steric or conformational constraints in biological systems .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

For discrepancies in pyridyl isomer activity, employ advanced sampling methods like molecular dynamics (MD) or QM/MM simulations to capture conformational flexibility. For example, MD trajectories may reveal transient hydrogen bonds in 4-pyridyl derivatives that are not evident in static DFT models. Validate findings with mutagenesis studies (e.g., substituting Asp-219 with Ala to test binding dependency) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic profiles?

Focus on substituent effects:

- Lipophilicity : Introduce trifluoromethyl groups to enhance metabolic stability and blood-brain barrier penetration (logP ~2.5–3.5) .

- Solubility : Add polar groups (e.g., hydroxyl or amine) to the phenyl ring while maintaining π-stacking capacity.

- Toxicity : Conduct acute toxicity studies in rodent models (e.g., LD₅₀ > 500 mg/kg for low-risk profiles) and in vitro hepatocyte assays to assess metabolic degradation .

Q. What methodologies are recommended for evaluating antitumor efficacy and toxicity?

- In vitro : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare to normal cells (e.g., HEK293) for selectivity.

- In vivo : Administer doses (10–100 mg/kg) in xenograft models to monitor tumor volume reduction and body weight changes. Acute toxicity studies should measure maximum tolerated dose (MTD) and organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.